molecular formula C19H18N2O2 B2549243 N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide CAS No. 866149-86-2

N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide

Cat. No.: B2549243
CAS No.: 866149-86-2
M. Wt: 306.365
InChI Key: MKSDRRYESIMZIP-UHFFFAOYSA-N
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Description

N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide is a synthetic acetamide derivative featuring a quinoline moiety linked via an ether oxygen to the acetamide backbone. Its structure combines a substituted quinoline (2-methyl-3-quinolinyl) with an N-methyl-N-phenylacetamide group, making it a candidate for diverse pharmacological applications, including neuroimaging and enzyme inhibition.

Properties

IUPAC Name

N-methyl-2-(2-methylquinolin-3-yl)oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-18(12-15-8-6-7-11-17(15)20-14)23-13-19(22)21(2)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSDRRYESIMZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide typically involves the reaction of 2-methyl-3-quinolinol with N-methyl-N-phenylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is stirred at a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its potential anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Targets

The compound is compared below with structurally related acetamide derivatives, focusing on substituent variations and biological activities.

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Pharmacological Target Key Findings
N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide (Target) Quinoline-linked acetamide 2-methyl-3-quinolinyl, N-methyl Under investigation Potential metabolic stability due to quinoline; structural data pending
PBPA Benzoxazolone-linked acetamide Benzoxazolone, bis(pyridinylmethyl)amino TSPO (SPECT ligand) High selectivity for TSPO; in vitro efficacy in neuroimaging
[11C]NBMP Benzoxazolone-linked acetamide Naphthalen-1-yl, N-methyl TSPO (SPECT ligand) Improved bioavailability and reduced intersubject variability in binding
VU0418705 Naphthalene-linked acetamide 1-Bromonaphthalen-2-yl Cardiac ion channels Demonstrated protective effects in cardiac tissue; LCMS-confirmed purity
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Pyrimidine-thioether acetamide 4,6-Dimethylpyrimidinylthio SIRT2 Potent SIRT2 inhibition; dose-dependent α-tubulin acetylation in cancer
8a (Quinazoline-triazole acetamide) Quinazoline-triazole acetamide 4-Methoxyphenylquinazoline, triazole Cytotoxic agent 72% yield; anti-proliferative activity in cancer cell lines

Structure-Activity Relationship (SAR) Insights

  • Quinoline vs. Benzoxazolone/Naphthalene: The quinoline group in the target compound may enhance metabolic stability compared to benzoxazolone derivatives (e.g., PBPA, [11C]NBMP) due to reduced susceptibility to oxidative metabolism .
  • N-Substituents: N-methyl-N-phenylacetamide in the target compound reduces hydrogen-bond donor capacity compared to unsubstituted N-phenylacetamides (e.g., compounds in ), possibly affecting target engagement.
  • Heterocyclic Linkers: Thioether-linked pyrimidine () shows distinct electronic effects vs. ether-linked quinoline, influencing SIRT2 inhibition potency. The quinoline’s nitrogen atoms may engage in additional interactions with targets like kinases or receptors.

Preclinical and Clinical Relevance

  • Enzyme Inhibition :

    • Unlike SIRT2 inhibitors (), the target compound’s lack of a thioether group suggests divergent mechanisms, possibly targeting kinases or ion channels.

Biological Activity

N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and therapeutic potential.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-methyl-3-quinolinol with N-methyl-N-phenylacetamide. The synthesis typically occurs in solvents such as dichloromethane or ethanol under controlled temperatures (60-80°C) to ensure high yield and purity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in inflammatory processes, which may contribute to its anti-inflammatory properties. Additionally, its interaction with DNA or proteins suggests potential anticancer activity by inhibiting cellular proliferation and inducing apoptosis.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting that it could serve as a potential therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For example, it has demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound's IC50 values indicate a strong inhibitory effect on cancer cell growth, comparable to established chemotherapeutic agents .

Study 1: Antileishmanial Efficacy

In a study focused on antileishmanial activity, related quinoline derivatives were tested against Leishmania chagasi. One derivative showed an IC50 value of 3.55 μg/ml against intracellular amastigotes, highlighting the potential for quinoline-based compounds in treating parasitic infections .

Study 2: Cytotoxicity in Cancer Cells

A comparative analysis of various quinoline derivatives revealed that this compound exhibited potent cytotoxicity against MCF7 cells with an IC50 significantly lower than many other tested compounds. This suggests its viability as a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityIC50 (μM)
N-phenyl-2-quinolinylacetamideAnticancer5.0
2-methyl-4-quinoloneAntimicrobial10.0
N-(benzo[d]thiazol-2-yl)-6-bromo...EGFR Inhibition0.096

This table illustrates that while there are other compounds with significant biological activities, this compound offers a unique profile due to its specific interactions and effects.

Q & A

Q. What are the key synthetic routes for N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide, and what critical reaction conditions influence yield and purity?

Methodological Answer: The synthesis of acetamide derivatives typically involves multi-step reactions. For example:

  • Substitution Reactions : Reacting chloroacetamide intermediates with sodium azide (NaN₃) in a toluene/water mixture under reflux (5–7 hours) to introduce azide groups, followed by reduction or further functionalization .
  • Condensation Reactions : Using condensing agents (e.g., DCC or EDC) to link quinolinyl or phenyl moieties to the acetamide core. For instance, refluxing carboxylic acids with aniline derivatives in ethanol or toluene can form acetamide bonds .
  • Critical Conditions :
    • Solvent Systems : Toluene/water mixtures for substitution reactions , ethyl acetate for extraction .
    • Temperature : Reflux (100–110°C) for optimal reaction progress .
    • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) to track reaction completion .

Q. How is the structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methyl, phenyl, and quinolinyl substituents. For example, methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 6.8–8.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles in the quinolinyl-acetamide framework .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What initial biological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test α-glucosidase or kinase inhibition using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anti-inflammatory Activity : COX-2 inhibition assays or TNF-α suppression in macrophage cell lines .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ calculation) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the quinolinyl moiety be addressed?

Methodological Answer:

  • Encapsulation Strategies : Single-walled carbon nanotubes (SWNTs) can enforce regioselectivity. For example, encapsulating N-phenylacetamide derivatives increases para-substitution from 68% (bulk) to 100% (encapsulated) due to spatial constraints .
  • Directing Groups : Introduce electron-donating groups (e.g., -OCH₃) on the quinolinyl ring to steer electrophilic substitution to specific positions .

Q. What computational methods predict pharmacokinetics and target interactions for this compound?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions based on the compound’s hydrophobic/hydrophilic balance .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., quinazolinone-binding enzymes). Key residues for hydrogen bonding (e.g., Asp189 in α-glucosidase) guide SAR optimization .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and solvent (DMSO vs. ethanol) .
  • Meta-Analysis : Compare substituent effects systematically. For example, 4-OH groups on phenyl rings enhance α-glucosidase inhibition, while bulky groups reduce bioavailability .

Q. What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:

  • Catalytic Systems : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Crystallization : Ethanol recrystallization removes impurities; monitor via differential scanning calorimetry (DSC) for polymorph control .

Q. How are advanced analytical techniques (e.g., HPLC-MS/MS) applied to quantify this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) removes interferents .
  • Chromatography : C18 columns (5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients achieve baseline separation .
  • Detection : Multiple reaction monitoring (MRM) in MS/MS enhances sensitivity (LOD < 1 ng/mL) .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what factors drive these discrepancies?

Methodological Answer:

  • In Vitro Limitations : Microsomal stability assays (e.g., liver S9 fractions) may underestimate first-pass metabolism due to missing gut enzymes .
  • In Vivo Adjustments : Co-administer CYP inhibitors (e.g., ketoconazole) to prolong half-life. Bioavailability studies in rodents require LC-MS/MS validation .

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